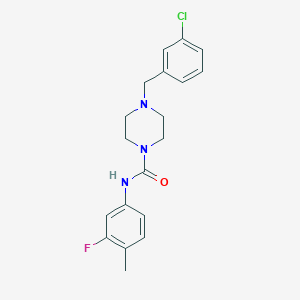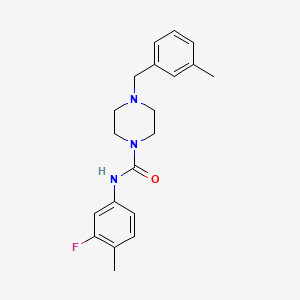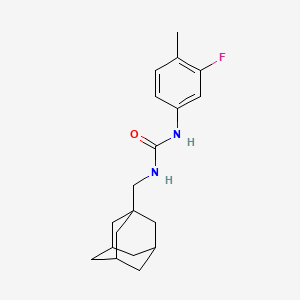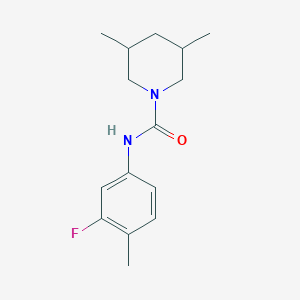
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as FM-PUMA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. FM-PUMA is a small molecule inhibitor of PUMA (p53 upregulated modulator of apoptosis), a protein that plays a key role in regulating programmed cell death.
Mecanismo De Acción
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea binds to PUMA and inhibits its ability to induce apoptosis in cancer cells. This leads to the promotion of tumor growth. However, this compound also sensitizes cancer cells to chemotherapy and radiation therapy by preventing the activation of PUMA. This mechanism of action makes this compound a promising candidate for combination therapy with other cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell proliferation and survival. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can reduce tumor growth in mice. However, this compound has not yet been tested in humans, and its effects on human physiology are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have significant effects on cancer cell proliferation and survival, making it a promising candidate for cancer research. However, this compound has limitations as well. Its mechanism of action is not well understood, and its effects on human physiology are not well characterized. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of combination therapies that include this compound. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is the development of more potent and selective PUMA inhibitors. This compound inhibits PUMA, but it also inhibits other proteins in the same family. Developing more selective PUMA inhibitors could lead to more effective cancer treatments. Finally, more research is needed to understand the biochemical and physiological effects of this compound. Understanding how this compound affects human physiology will be critical for its development as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been studied extensively for its potential as a therapeutic agent in cancer treatment. PUMA is known to induce apoptosis, or programmed cell death, in cancer cells. This compound inhibits PUMA, thereby preventing apoptosis and promoting tumor growth. However, this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRWWAWASUQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)





![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
